molecular formula C11H16FN B13984678 (1R)-1-(4-Fluorophenyl)pentylamine CAS No. 239105-46-5

(1R)-1-(4-Fluorophenyl)pentylamine

Katalognummer: B13984678
CAS-Nummer: 239105-46-5
Molekulargewicht: 181.25 g/mol
InChI-Schlüssel: HCJGKNUUHOOUJS-LLVKDONJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R)-1-(4-Fluorophenyl)pentylamine is an organic compound that belongs to the class of amines It features a fluorophenyl group attached to a pentylamine chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(4-Fluorophenyl)pentylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and pentylamine.

    Reaction Conditions: The reaction may involve reductive amination, where the aldehyde group of 4-fluorobenzaldehyde reacts with pentylamine in the presence of a reducing agent like sodium cyanoborohydride.

    Purification: The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

(1R)-1-(4-Fluorophenyl)pentylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Catalysts like aluminum chloride for Friedel-Crafts reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (1R)-1-(4-Fluorophenyl)pentylamine involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group may enhance its binding affinity and specificity, while the amine group can participate in hydrogen bonding and other interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1R)-1-Phenylpentylamine: Lacks the fluorine atom, which may affect its chemical properties and biological activity.

    (1R)-1-(4-Chlorophenyl)pentylamine: Contains a chlorine atom instead of fluorine, which may alter its reactivity and interactions.

Uniqueness

(1R)-1-(4-Fluorophenyl)pentylamine is unique due to the presence of the fluorine atom, which can influence its electronic properties, reactivity, and potential biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, making them valuable in medicinal chemistry.

Eigenschaften

CAS-Nummer

239105-46-5

Molekularformel

C11H16FN

Molekulargewicht

181.25 g/mol

IUPAC-Name

(1R)-1-(4-fluorophenyl)pentan-1-amine

InChI

InChI=1S/C11H16FN/c1-2-3-4-11(13)9-5-7-10(12)8-6-9/h5-8,11H,2-4,13H2,1H3/t11-/m1/s1

InChI-Schlüssel

HCJGKNUUHOOUJS-LLVKDONJSA-N

Isomerische SMILES

CCCC[C@H](C1=CC=C(C=C1)F)N

Kanonische SMILES

CCCCC(C1=CC=C(C=C1)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.